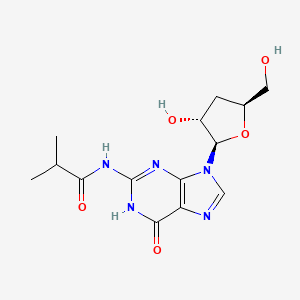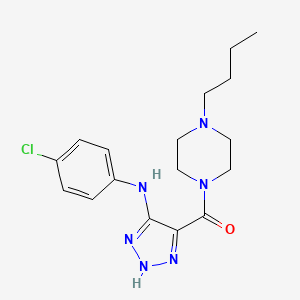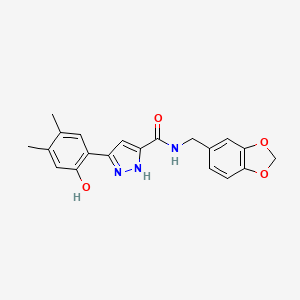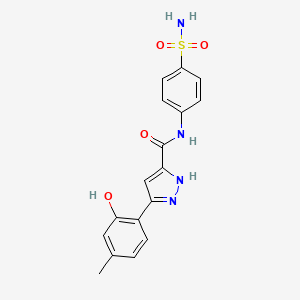
3'-Deoxy-N-(2-methylpropanoyl)guanosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-N-(2-methylpropanoyl)guanosine is a modified nucleoside compound. It is structurally derived from guanosine, a purine nucleoside, by replacing the hydroxyl group at the 3’ position with a hydrogen atom and attaching a 2-methylpropanoyl group to the nitrogen atom. This modification imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-N-(2-methylpropanoyl)guanosine typically involves multiple steps. The starting material is guanosine, which undergoes selective deoxygenation at the 3’ position. This can be achieved using reagents such as tributyltin hydride in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3’-deoxyguanosine is then subjected to acylation with 2-methylpropanoic anhydride or 2-methylpropanoic acid chloride in the presence of a base like pyridine to yield the final product .
Industrial Production Methods
Industrial production of 3’-Deoxy-N-(2-methylpropanoyl)guanosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The purification of the final product is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-N-(2-methylpropanoyl)guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the guanine base, particularly at the 2-amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the guanine base.
Reduction: Reduced forms of the guanine base.
Substitution: Alkylated derivatives of the guanine base.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-N-(2-methylpropanoyl)guanosine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and modified oligonucleotides.
Biology: Studied for its role in modulating nucleic acid interactions and as a probe for studying DNA and RNA structures.
Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-N-(2-methylpropanoyl)guanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and nucleic acid synthesis. This leads to the inhibition of DNA and RNA polymerases, ultimately affecting cellular replication and transcription processes. The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxyguanosine: Lacks the 2-methylpropanoyl group but shares the deoxygenation at the 3’ position.
2’-Deoxyguanosine: Similar structure but with a hydroxyl group at the 2’ position instead of the 3’ position.
Guanosine: The parent compound with hydroxyl groups at both the 2’ and 3’ positions.
Uniqueness
3’-Deoxy-N-(2-methylpropanoyl)guanosine is unique due to the presence of the 2-methylpropanoyl group, which imparts distinct chemical properties and enhances its biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
157025-66-6 |
|---|---|
Molekularformel |
C14H19N5O5 |
Molekulargewicht |
337.33 g/mol |
IUPAC-Name |
N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H19N5O5/c1-6(2)11(22)17-14-16-10-9(12(23)18-14)15-5-19(10)13-8(21)3-7(4-20)24-13/h5-8,13,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,13+/m0/s1 |
InChI-Schlüssel |
QSXPVQGZAJGZPJ-HHURGBBESA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H](C[C@H](O3)CO)O |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(CC(O3)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B14100483.png)

![2-(4,6-dimethylpyrimidin-2-yl)-8-(4-methoxyphenyl)-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14100514.png)

![[(2S)-1-chloro-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B14100520.png)
![6-hydroxy-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-7-nonyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14100523.png)
![1-(4-Tert-butylphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100530.png)
![1-[3-(Benzyloxy)phenyl]-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100535.png)
![6-(2-amino-1,3-thiazol-4-yl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14100544.png)
![(1R,5S)-4-[(2-BroMo-4,5-diMethoxyphenyl)Methyl]-4-[2-[2-(6,6-diMethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy]ethyl]MorpholiniuM BroMide (1](/img/structure/B14100546.png)

![1,7-dimethyl-8-phenyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14100562.png)
![1-(3-Chlorophenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100572.png)
![4-[(4-Bromophenyl)(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-{3-[(prop-2-en-1-yl)oxy]phenyl}pyrrolidine-2,3-dione](/img/structure/B14100573.png)
